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For Researchers, Scientists, and Drug Development Professionals

The accurate detection and characterization of complement component 3 (C3) and its

activation fragments are pivotal for research into a myriad of inflammatory and autoimmune

diseases. The alternative pathway (AP) of the complement system is a critical component of

innate immunity, and its dysregulation is implicated in numerous pathologies. Consequently,

antibodies specific to C3 fragments generated during AP activation are indispensable tools.

This guide provides a comparative analysis of antibodies tailored for the specific detection of

AP-related C3 fragments, herein referred to as "AP-C3," within complex cell lysates. We

present a synthesis of available data to aid researchers in selecting the most appropriate

reagents for their experimental needs.

Comparative Analysis of Anti-C3 Antibodies
The selection of an appropriate antibody for the detection of C3 and its fragments is contingent

on the specific application and the desired epitope. Below is a comparison of representative

antibodies with demonstrated utility in recognizing C3 and its key activation products, such as

C3b and iC3b, which are central to the alternative pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12368547?utm_src=pdf-interest
https://www.benchchem.com/product/b12368547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody
Name/Clone

Host/Type
Target
Specificity

Validated
Application
s

Manufactur
er

Key
Features &
Supporting
Data

Anti-

C3b/iC3b

[1H8]

Mouse

Monoclonal
C3b and iC3b

Western Blot

(WB)

Abcam

(ab231080)

Recognizes

both C3b and

its cleavage

product iC3b.

Western blot

data on the

product

datasheet

shows

reactivity with

human C3b.

Anti-

C3b/iC3b

[3E7]

Mouse

Monoclonal
C3b and iC3b

Flow

Cytometry,

Neutralizing

MilliporeSigm

a (MABF972)

This antibody

has been

shown to

neutralize

C3b activity

and is

validated for

detecting

C3b/iC3b

deposition on

cells via flow

cytometry.

Anti-iC3b

(neoantigen)

Mouse

Monoclonal

iC3b

(neoepitope)

ELISA, WB,

IHC, Flow

Quidel (A209) Specific for a

neoantigen

exposed on

iC3b,

ensuring it

does not bind

to native C3

or C3b. This

specificity is
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crucial for

detecting

complement

activation.[1]

Complement

C3 Polyclonal

Rabbit

Polyclonal

Total C3,

C3b, C3c

WB, IP, IHC,

IF

Proteintech

(21337-1-AP)

A polyclonal

antibody that

recognizes

multiple

fragments of

C3, making it

a robust tool

for

immunopreci

pitation and

general

detection of

C3 in various

forms. The

product

datasheet

shows IP and

WB data from

human

plasma.

Complement

C3 Antibody

Rabbit

Polyclonal

Total C3 Western Blot Cell Signaling

Technology

(#97425)

Recognizes

endogenous

levels of total

C3 protein.

The predicted

epitope is at

the C-

terminus of

the α-subunit

of C3.

Western blot

data is

available for
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various cell

lines.[2]

Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and experimental procedures,

the following diagrams have been generated using Graphviz.
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Caption: Alternative Pathway of the Complement System.
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Caption: General Experimental Workflow for IP and WB.
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Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. The

following are generalized yet comprehensive protocols for Western Blotting and

Immunoprecipitation for the detection of C3 fragments in cell lysates.

Western Blot Protocol for C3 Detection
Cell Lysate Preparation:

Wash cultured cells with ice-cold PBS.

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (cell lysate).

Protein Quantification:

Determine the protein concentration of the lysate using a BCA protein assay kit.

SDS-PAGE and Protein Transfer:

Mix 20-40 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-C3b/iC3b) diluted in blocking

buffer overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour

at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Immunoprecipitation Protocol for C3b/iC3b
Cell Lysate Preparation:

Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing

lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with

protease inhibitors.

Pre-clearing the Lysate:

Add 20 µL of Protein A/G magnetic beads to 500 µg of cell lysate.

Incubate with rotation for 1 hour at 4°C.

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

Immunoprecipitation:

Add 1-5 µg of the primary anti-C3b/iC3b antibody to the pre-cleared lysate.

Incubate overnight at 4°C with gentle rotation.
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Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with

rotation.

Washing and Elution:

Pellet the beads using a magnetic rack and discard the supernatant.

Wash the beads three times with ice-cold lysis buffer.

After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2x

Laemmli sample buffer.

Boil the sample at 95-100°C for 10 minutes to elute the protein from the beads.

Pellet the beads and load the supernatant for Western Blot analysis.

Conclusion
The specificity of the antibody is paramount for the unambiguous detection of C3 activation

fragments in cell lysates. While polyclonal antibodies can be effective for capturing total C3,

monoclonal antibodies, particularly those recognizing neoepitopes on fragments like iC3b, offer

superior specificity for identifying complement activation. Researchers should carefully consider

the specific C3 fragment of interest and the intended application when selecting an antibody.

The protocols and comparative data provided in this guide serve as a starting point for the

rigorous evaluation of "AP-C3" specificity in your experimental system. Validation of antibody

performance in your specific cell or tissue lysates is always recommended for robust and

reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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